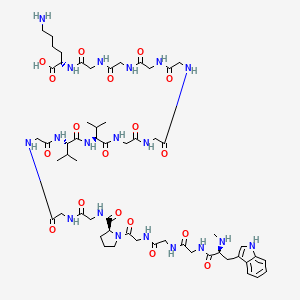
Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid’s amine group is removed, usually with trifluoroacetic acid (TFA).
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid side chains can participate in substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: DTT or β-mercaptoethanol in aqueous buffers.
Substitution: Alkylating agents like iodoacetamide for cysteine residues.
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or alkylated amino acids.
科学的研究の応用
Chemistry
Peptides like “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” are used as model compounds in studying peptide synthesis, structure, and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
In biological research, peptides are used to study protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can act as inhibitors or activators of specific biological processes.
Medicine
Peptides have therapeutic potential in medicine, serving as drugs or drug candidates for various diseases. They can be designed to target specific receptors or enzymes, offering high specificity and low toxicity.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They can enhance the properties of products, such as stability, bioavailability, and functionality.
作用機序
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or ion channels, through binding interactions. These interactions can modulate the activity of the target, leading to downstream effects in cellular pathways. For example, peptides can inhibit enzyme activity by binding to the active site or activate receptors by mimicking natural ligands.
類似化合物との比較
Similar Compounds
Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH: A shorter peptide with similar glycine-rich composition.
Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH: A similar peptide without the N-terminal methyl group.
Uniqueness
The unique sequence of “Me-Trp-Gly-Gly-Gly-Pro-Gly-Gly-Gly-Val-Val-Gly-Gly-Gly-Gly-Gly-Gly-Lys-OH” provides specific structural and functional properties. The presence of multiple glycine residues offers flexibility, while the tryptophan and proline residues contribute to stability and potential interactions with biological targets. The N-terminal methyl group can influence the peptide’s overall charge and hydrophobicity, affecting its solubility and binding characteristics.
特性
分子式 |
C57H87N19O18 |
|---|---|
分子量 |
1326.4 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-3-(1H-indol-3-yl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C57H87N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18,31-32,36-38,51-52,59-60H,8-10,13-17,19-30,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1 |
InChIキー |
LBONDMGNRHSSGG-AKWWJSSDSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12510929.png)
![4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
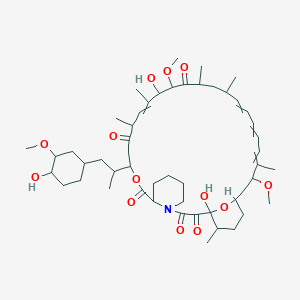
![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
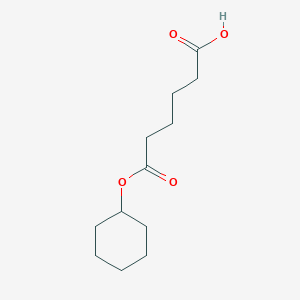
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B12510944.png)
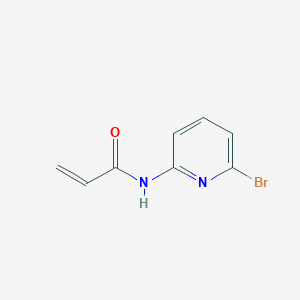
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510951.png)
![1-{4-[(4-Chlorobenzoyl)amino]-2-fluorophenyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B12510953.png)
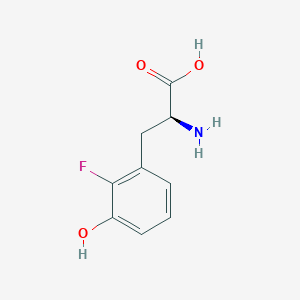

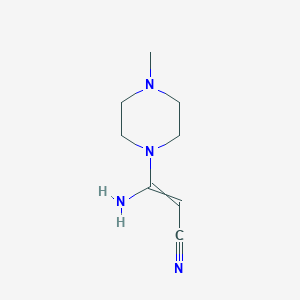
![N-({[(4-chlorophenyl)methoxy]imino}methyl)-5-cyano-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12510992.png)
